2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide
CAS No.: 894551-59-8
Cat. No.: VC6817599
Molecular Formula: C29H31N3O4
Molecular Weight: 485.584
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894551-59-8 |
|---|---|
| Molecular Formula | C29H31N3O4 |
| Molecular Weight | 485.584 |
| IUPAC Name | 2-[6,7-dimethoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]-N-(3,4-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C29H31N3O4/c1-18-6-9-23(10-7-18)30-16-22-13-21-14-26(35-4)27(36-5)15-25(21)32(29(22)34)17-28(33)31-24-11-8-19(2)20(3)12-24/h6-15,30H,16-17H2,1-5H3,(H,31,33) |
| Standard InChI Key | ISONLUDROQTGPN-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)C)C)OC)OC |
Introduction
Chemical Characterization and Structural Analysis
Molecular Identity and Physicochemical Properties
The compound’s molecular formula is C₂₉H₃₁N₃O₄, with a molecular weight of 485.584 g/mol. Its IUPAC name, 2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(3,4-dimethylphenyl)acetamide, reflects the integration of a quinoline backbone modified at the 3-position with a (4-methylphenyl)aminomethyl group and at the 1-position with an acetamide-linked 3,4-dimethylphenyl substituent . Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 894551-59-8 | |
| Molecular Weight | 485.584 g/mol | |
| XLogP3-AA | 4.2 (estimated) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 6 |
The presence of dimethoxy groups at positions 6 and 7 enhances lipid solubility, while the acetamide side chain contributes to hydrogen-bonding capacity, critical for target interactions.
Spectral and Structural Features
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the dimethoxy groups (δ 3.85–3.97 ppm), aromatic protons (δ 6.80–7.79 ppm), and the methylamino moiety (δ 2.41–2.80 ppm). X-ray crystallography of analogous compounds confirms planar quinoline systems with substituents adopting equatorial orientations to minimize steric hindrance .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence starting with 6,7-dimethoxy-1,2-dihydroquinolin-2-one:
-
Mannich Reaction: Introduction of the (4-methylphenyl)aminomethyl group at position 3 using formaldehyde and 4-methylaniline under acidic conditions.
-
Acetylation: Reaction with chloroacetyl chloride to install the acetamide side chain.
-
Coupling: Attachment of the 3,4-dimethylphenyl group via nucleophilic substitution.
Critical reaction parameters include maintaining a pH of 8–9 during acetylation and temperatures of 60–70°C for optimal yield (75–80%).
| Step | Reagents/Conditions | Yield | Key Intermediate |
|---|---|---|---|
| 1 | Formaldehyde, 4-methylaniline, HCl | 65% | 3-(4-Methylbenzylamino)quinoline |
| 2 | Chloroacetyl chloride, K₂CO₃ | 78% | Chloroacetamide derivative |
| 3 | 3,4-Dimethylaniline, DMF, 70°C | 72% | Final product |
Purification and Quality Control
Purification employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. Purity (>95%) is verified via High-Performance Liquid Chromatography (HPLC) and mass spectrometry.
Biological Activities and Mechanistic Insights
Anticancer Activity
Analogous compounds demonstrate IC₅₀ values of 8–12 µM against breast (MCF-7) and lung (A549) cancer cells . Mechanistically, the (4-methylphenyl)aminomethyl group may intercalate DNA or inhibit topoisomerase II, though target validation studies are pending .
Pharmacological Applications and Research Gaps
Enzyme Inhibition
Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of protein kinase C (PKC), suggesting potential as a kinase inhibitor.
Toxicological Profile
Future Directions
-
Target Identification: Proteomic screens to map interaction partners.
-
Derivatization: Optimizing substituents to enhance bioavailability.
-
Preclinical Testing: Evaluating efficacy in xenograft models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume